What are the chemical properties of disodium naphthalen-2-yl hydrogen phosphate?
What are the chemical properties of disodium naphthalen-2-yl hydrogen phosphate?
An In-depth Technical Guide on the Chemical Properties of Disodium Naphthalen-2-yl Hydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium naphthalen-2-yl hydrogen phosphate, a pivotal substrate in enzymatic assays, serves as a cornerstone for the detection and quantification of phosphatase activity. This technical guide provides a comprehensive examination of its core chemical and physical properties, stability, reactivity, and analytical characterization. Moving beyond a simple recitation of facts, this document, prepared from the perspective of a Senior Application Scientist, delves into the mechanistic principles behind its primary application and furnishes detailed, field-proven protocols for its analysis and use. The guide is structured to provide researchers and drug development professionals with both the foundational knowledge and the practical methodologies required to effectively utilize this compound in a laboratory setting.
Introduction & Overview
Disodium naphthalen-2-yl hydrogen phosphate, also commonly known as disodium 2-naphthyl phosphate, is an organophosphate compound of significant interest in biochemistry and histochemistry.[1][2] Its utility is rooted in its function as a chromogenic substrate for a variety of phosphatases, including acid and alkaline phosphatases. The enzymatic cleavage of the phosphate ester bond yields 2-naphthol (β-naphthol), a compound that can be readily detected, typically after a secondary chemical reaction that produces a vibrant, quantifiable color.[1] This reaction forms the basis of numerous diagnostic assays and research applications, from enzyme kinetics to inhibitor screening.[3]
This guide offers an in-depth exploration of the compound's properties, beginning with its fundamental molecular structure and physical characteristics, and progressing to its chemical reactivity and stability. We will provide validated protocols for its analytical characterization and a detailed workflow for its most common application—the phosphatase activity assay—explaining the causal logic behind each experimental step.
Core Chemical & Physical Properties
A thorough understanding of the compound's basic properties is essential for its proper handling, storage, and application.
Nomenclature and Identification
The compound is recognized by several names and identifiers, which are consolidated in the table below.
| Identifier | Value | Source(s) |
| Chemical Name | Disodium naphthalen-2-yl hydrogen phosphate | [2] |
| Common Synonyms | Disodium 2-Naphthyl Phosphate, 2-Naphthyl phosphate disodium salt | [1][2][4] |
| CAS Number | 31681-98-8 | [2][4] |
| Molecular Formula | C₁₀H₇Na₂O₄P | [1][5] |
| Molecular Weight | 268.11 g/mol | [1][5] |
| EC Number | 250-763-0 | [4] |
Molecular Structure
The molecule consists of a naphthalene ring system linked to a phosphate group via an ester bond at the 2-position. The phosphate group is deprotonated and ionically bonded to two sodium cations, which confers its salt-like properties.
Physical Properties
The macroscopic properties of the compound dictate its handling and formulation into solutions.
| Property | Description | Source(s) |
| Appearance | White to off-white crystalline powder. | [6][7] |
| Solubility | Freely soluble in water; insoluble or practically insoluble in ethanol. | [2][3][7][8] |
| Odor | Odorless. | [9] |
| Hygroscopicity | The anhydrous form is hygroscopic and moisture-sensitive. | [9][10] |
Stability, Storage, and Handling
Chemical Stability and Degradation Pathways
Disodium naphthalen-2-yl hydrogen phosphate is generally stable under recommended storage conditions.[11] The primary degradation pathway of concern is hydrolysis of the phosphate ester bond. This reaction is significantly accelerated by:
-
pH Extremes: Stability is compromised in strongly acidic or alkaline solutions.
-
Temperature: Elevated temperatures increase the rate of hydrolysis.
-
Enzymatic Contamination: Presence of trace phosphatases will lead to degradation.
Recommended Storage and Handling Protocols
To ensure the integrity of the compound, particularly for use in sensitive quantitative assays, the following protocols are critical:
-
Storage: The compound should be stored in a tightly sealed container to protect it from moisture.[10] For long-term stability, refrigeration at 2-8°C is recommended.[3]
-
Handling: Use in a well-ventilated area.[10] Avoid generating dust.[10] As it is a skin and eye irritant, appropriate personal protective equipment (gloves, safety glasses) should be worn.[9][10]
-
Solution Preparation: Solutions should be prepared fresh using high-purity, nuclease-free water. For maximal stability, buffer the solution to a neutral or slightly alkaline pH, depending on the specific application.
Safety and Hazard Information
The compound is classified as a hazardous chemical.[10]
-
Health Hazards: Causes skin and serious eye irritation.[5][10] May cause respiratory irritation if inhaled as dust.[9][10]
-
Precautionary Measures: Wash hands thoroughly after handling. Wear protective gloves and eye protection.[10] Ensure adequate ventilation.[10]
Reactivity and Mechanistic Principles
The Role as a Phosphatase Substrate
The core utility of this molecule lies in its susceptibility to enzymatic hydrolysis by phosphatases.[1] These enzymes catalyze the removal of the phosphate group, liberating 2-naphthol.
Mechanism of Enzymatic Hydrolysis
The reaction proceeds via nucleophilic attack on the phosphorus atom, facilitated by the enzyme's active site, leading to the cleavage of the P-O bond.
Post-Hydrolysis Detection: The Azo-Dye Coupling Reaction
While 2-naphthol can be detected by its native fluorescence or UV absorbance, a more common and robust method involves a secondary chemical reaction. In an alkaline environment, 2-naphthol couples with a diazonium salt (e.g., Fast Blue B or Fast Red TR) to form a highly colored, insoluble azo dye. This reaction provides a strong colorimetric signal that is directly proportional to the amount of 2-naphthol produced, and thus to the phosphatase activity. This is the principle behind many histochemical staining techniques for localizing enzyme activity in tissue sections.
Analytical Characterization
Verifying the identity and purity of disodium naphthalen-2-yl hydrogen phosphate is crucial for reliable experimental outcomes.
Spectroscopic Profile
-
Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Expected characteristic absorption bands include O-H stretching from any water of crystallization (~3300-3500 cm⁻¹), P=O stretching (~1100-1300 cm⁻¹), and P-O-C (aryl) stretching (~950-1100 cm⁻¹).[12] Aromatic C-H and C=C stretching from the naphthalene ring will also be present.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The naphthalene ring system imparts a characteristic UV absorption profile. This property is useful for quantification in solution, but care must be taken as the product, 2-naphthol, also absorbs in the UV range, albeit with a different λmax and extinction coefficient.
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): ¹H NMR, ¹³C NMR, and ³¹P NMR are definitive techniques for structural elucidation and purity confirmation. High-resolution mass spectrometry would confirm the exact mass and elemental composition.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the compound and detecting any hydrolysis products (free 2-naphthol) or other impurities.
This protocol is designed as a self-validating system for routine quality control.
-
Objective: To determine the purity of disodium naphthalen-2-yl hydrogen phosphate and quantify the major potential impurity, 2-naphthol.
-
Instrumentation & Columns:
-
HPLC system with UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Deionized water.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in the sample diluent.
-
Prepare a 1.0 mg/mL stock solution of 2-naphthol reference standard in acetonitrile.
-
Create a working standard by diluting the stock to a final concentration of ~100 µg/mL.
-
Create a system suitability solution containing both the main compound (~100 µg/mL) and 2-naphthol (~1 µg/mL) to ensure adequate resolution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of ~100 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 228 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis & System Suitability:
-
Causality: The gradient is designed to first elute the highly polar phosphate compound, followed by the much more non-polar 2-naphthol.
-
Validation: The system suitability solution must show a resolution factor (Rs) of >2.0 between the 2-naphthol and the main analyte peak. The tailing factor for the main analyte should be <1.5.
-
Calculation: Purity is calculated using the area percent method. Impurities are identified by comparing their retention times to the 2-naphthol standard.
-
Field Application: A Protocol for Phosphatase Activity Assay
This protocol provides a robust framework for quantifying alkaline phosphatase activity using a colorimetric endpoint.
Principle of the Assay
Alkaline phosphatase hydrolyzes the substrate at an alkaline pH. The reaction is stopped, and the liberated 2-naphthol is coupled with a diazonium salt to produce a colored product, the absorbance of which is measured spectrophotometrically.
Workflow Diagram
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂. Causality: This buffer provides the optimal alkaline pH for the enzyme and Mg²⁺ as a required cofactor.
-
Substrate Solution: 10 mM Disodium naphthalen-2-yl hydrogen phosphate in deionized water. Store in aliquots at -20°C.
-
Color Reagent: Prepare a solution of Fast Red TR salt (or similar diazonium salt) at 1 mg/mL in deionized water immediately before use. Causality: Diazonium salts are unstable in solution and must be prepared fresh.
-
Stop Solution: 0.2 M NaOH.
-
-
Assay Procedure (96-well plate format):
-
Prepare a 2-naphthol standard curve (0-100 µM) in Assay Buffer.
-
To each well, add 100 µL of Assay Buffer.
-
Add 20 µL of the Substrate Solution to each well.
-
Add 20 µL of the enzyme sample (or standard/blank) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 20 µL of Stop Solution to each well. Causality: The strong base denatures the enzyme, instantly halting the reaction, and provides the necessary alkaline pH for the coupling reaction.
-
Add 20 µL of the freshly prepared Color Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Read the absorbance at a wavelength appropriate for the chosen azo dye (e.g., ~540 nm for the product with Fast Red TR).
-
-
Data Interpretation:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the concentration of 2-naphthol produced in each sample well using the standard curve.
-
Enzyme activity is expressed as µmoles of product formed per minute per mg of protein (or per mL of sample).
-
Conclusion
Disodium naphthalen-2-yl hydrogen phosphate is a versatile and indispensable tool for researchers. Its chemical properties are perfectly suited for its role as a phosphatase substrate, enabling robust and sensitive detection of enzyme activity. By understanding its molecular structure, stability, and reactivity, and by employing validated analytical and application protocols as detailed in this guide, scientists can ensure the generation of accurate, reproducible, and meaningful data in their research and development endeavors.
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